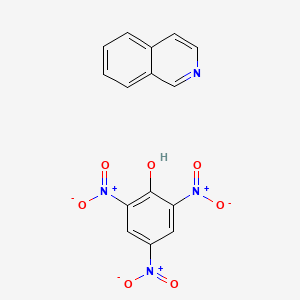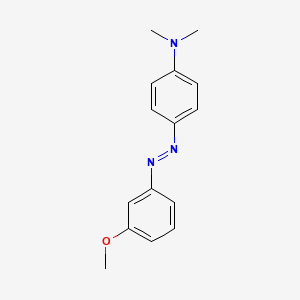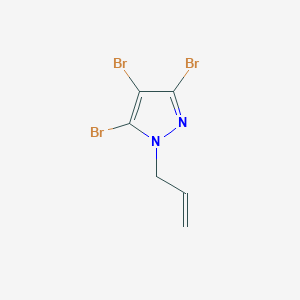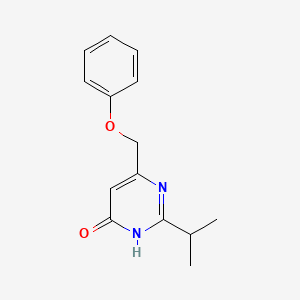![molecular formula C14H19Cl3N2O B11953039 Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)
Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a butyramide group attached to a trichloroethyl moiety, which is further connected to a dimethylphenylamino group. The presence of multiple functional groups within its structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE typically involves the following steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the chlorination of ethyl compounds to form the trichloroethyl intermediate.
Amination Reaction: The trichloroethyl intermediate is then reacted with 2,4-dimethylphenylamine under controlled conditions to form the desired amine derivative.
Amidation: The final step involves the reaction of the amine derivative with butyric acid or its derivatives to form N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes, followed by efficient purification techniques such as recrystallization or chromatography to obtain the pure product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trichloroethyl moiety, potentially converting it to less chlorinated derivatives.
Substitution: The compound can participate in substitution reactions, where the trichloroethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the dimethylphenylamino group.
Reduction Products: Less chlorinated derivatives of the trichloroethyl moiety.
Substitution Products: Compounds with different functional groups replacing the trichloroethyl group.
Scientific Research Applications
N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl and dimethylphenylamino groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
N-(2,2,2-Trichloroethyl)-butyramide: Lacks the dimethylphenylamino group, resulting in different chemical properties and reactivity.
N-(2,4-Dimethylphenyl)-butyramide: Lacks the trichloroethyl group, affecting its overall stability and reactivity.
Uniqueness: N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE is unique due to the presence of both trichloroethyl and dimethylphenylamino groups, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C14H19Cl3N2O |
|---|---|
Molecular Weight |
337.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]butanamide |
InChI |
InChI=1S/C14H19Cl3N2O/c1-4-5-12(20)19-13(14(15,16)17)18-11-7-6-9(2)8-10(11)3/h6-8,13,18H,4-5H2,1-3H3,(H,19,20) |
InChI Key |
LORZAPZAPFWUCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene](/img/structure/B11952984.png)




![4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11953022.png)



